Cas no 5028-13-7 (2-(pyrrolidin-1-yl)pyridin-3-amine)
2-(pyrrolidin-1-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Pyrrolidinyl)-3-pyridinamine
- 2-pyrrolidin-1-ylpyridin-3-amine
- 1H-Pyrrolo[2,3-b]pyridine, 3-amino-2-(4-pyridyl)-
- 2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
- 2-(4-Pyridyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
- 2-pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-3-ylamine
- 2-pyrrolidin-1-yl-pyridin-3-ylamine
- 2-Pyrrolidino-3-aminopyridin
- 3-Amino-2-pyridyl-(4)-1H-pyrrolo< 2,3-b> pyridin
- 3-Amino-2-pyrrolidino-pyridin
- AC1LD2JI
- 2-(pyrrolidin-1-yl)pyridin-3-amine
- SB53947
- CS-0271762
- STL411855
- DB-421856
- 1432029-20-3
- AKOS000127067
- TS-02181
- EN300-40889
- Z239126168
- SCHEMBL4867515
- 5028-13-7
-
- MDL: MFCD08700176
- Inchi: 1S/C9H13N3/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7,10H2
- InChI Key: DPASXGNZPSLEBK-UHFFFAOYSA-N
- SMILES: N1(C2C(=CC=CN=2)N)CCCC1
Computed Properties
- Exact Mass: 163.110947427g/mol
- Monoisotopic Mass: 163.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 78-80 °CEnamineEN300-40889
- Boiling Point: 343.5±27.0 °C at 760 mmHg
- Flash Point: 161.5±23.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-(pyrrolidin-1-yl)pyridin-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(pyrrolidin-1-yl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM307573-1g |
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5028-13-7 | 95% | 1g |
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| Apollo Scientific | OR913825-1g |
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5028-13-7 | 95% | 1g |
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| Chemenu | CM307573-5g |
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5028-13-7 | 95% | 5g |
$640 | 2021-08-18 | |
| Matrix Scientific | 051993-500mg |
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5028-13-7 | 500mg |
$200.00 | 2021-06-27 | ||
| Matrix Scientific | 051993-1g |
2-(1-Pyrrolidinyl)-3-pyridinamine |
5028-13-7 | 1g |
$300.00 | 2021-06-27 | ||
| Matrix Scientific | 051993-2.500g |
2-(1-Pyrrolidinyl)-3-pyridinamine |
5028-13-7 | 2.500g |
$700.00 | 2021-06-27 | ||
| Fluorochem | 064831-250mg |
2-Pyrrolidin-1-ylpyridin-3-amine |
5028-13-7 | 97% | 250mg |
£182.00 | 2022-03-01 | |
| Fluorochem | 064831-1g |
2-Pyrrolidin-1-ylpyridin-3-amine |
5028-13-7 | 97% | 1g |
£360.00 | 2022-03-01 | |
| Fluorochem | 064831-5g |
2-Pyrrolidin-1-ylpyridin-3-amine |
5028-13-7 | 97% | 5g |
£963.00 | 2022-03-01 | |
| Enamine | EN300-40889-0.05g |
2-(pyrrolidin-1-yl)pyridin-3-amine |
5028-13-7 | 90% | 0.05g |
$129.0 | 2023-07-06 |
2-(pyrrolidin-1-yl)pyridin-3-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-(pyrrolidin-1-yl)pyridin-3-amine
Introduction to 2-(pyrrolidin-1-yl)pyridin-3-amine (CAS No. 5028-13-7)
2-(pyrrolidin-1-yl)pyridin-3-amine, identified by its Chemical Abstracts Service number CAS No. 5028-13-7, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic amine features a fused ring system consisting of a pyridine and a pyrrolidine moiety, which makes it a versatile scaffold for designing bioactive molecules. The structural configuration of this compound imparts unique electronic and steric properties, enabling its application in various therapeutic areas.
The molecular structure of 2-(pyrrolidin-1-yl)pyridin-3-amine consists of a pyridine ring connected to a pyrrolidine ring through an amine linkage at the 1-position of the pyrrolidine. This connectivity introduces a nitrogen-rich environment, which is conducive to hydrogen bonding interactions and can enhance binding affinity to biological targets. The compound’s amine functional group at the 3-position of the pyridine ring further expands its potential for further chemical modifications, allowing for the synthesis of derivatives with tailored pharmacological properties.
In recent years, 2-(pyrrolidin-1-yl)pyridin-3-amine has garnered attention in the development of small-molecule drugs due to its ability to modulate various biological pathways. One of the most promising applications is in the field of oncology, where this compound has been investigated as a potential inhibitor of kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that derivatives of 2-(pyrrolidin-1-yl)pyridin-3-amine can exhibit significant antitumor activity by interfering with critical signaling cascades that drive malignant growth.
Moreover, research has highlighted the compound’s potential in addressing neurological disorders. The unique structural features of 2-(pyrrolidin-1-yl)pyridin-3-amine allow it to interact with neurotransmitter receptors and ion channels, making it a candidate for treating conditions such as Parkinson’s disease and Alzheimer’s disease. Emerging data suggest that this compound can modulate dopamine release and inhibit amyloid-beta aggregation, two key pathological mechanisms in these neurodegenerative diseases.
The synthesis of 2-(pyrrolidin-1-yl)pyridin-3-amine typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated hydrogenations have been particularly effective in constructing the desired heterocyclic framework.
Recent advancements in computational chemistry have further enhanced the design and optimization of 2-(pyrrolidin-1-yl)pyridin-3-amine derivatives. Molecular modeling studies have been instrumental in predicting binding affinities and identifying key interactions with biological targets. These insights have guided the development of more potent and selective drug candidates, reducing off-target effects and improving therapeutic efficacy.
In addition to its pharmaceutical applications, 2-(pyrrolidin-1-yl)pyridin-3-am ine has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in functional materials. The compound’s dual functionality allows it to act as both a ligand and a substrate, opening up possibilities for innovative material design.
The safety profile of 2-(pyrrolidin -1 -yl) pyridin -3 -amine is another critical aspect that has been thoroughly evaluated through toxicological studies. Preliminary data indicate that the compound exhibits moderate solubility in water and organic solvents, which influences its pharmacokinetic behavior. Acute toxicity studies have revealed low systemic toxicity at tested doses, suggesting that it may be well-tolerated in clinical settings when formulated appropriately.
As research continues to uncover new therapeutic applications for 2-(pyrrolidin -1 -yl) pyridin -3 -amine, collaborations between academic institutions and pharmaceutical companies are becoming increasingly vital. These partnerships aim to accelerate the translation of laboratory findings into clinical trials, bringing new treatments for patients suffering from diverse diseases. The compound’s multifaceted potential makes it a cornerstone in modern drug discovery efforts.
In conclusion, 2-(pyrrolidin -1 -yl) pyridin -3 -amine (CAS No. 5028 -13 -7) is a remarkable chemical entity with broad applications across pharmaceuticals, materials science, and beyond. Its unique structural features enable interactions with biological targets relevant to cancer, neurodegenerative diseases, and other disorders. Ongoing research continues to expand its therapeutic potential while ensuring safety through rigorous testing protocols. As our understanding of this compound grows, so too does its promise as a key player in next-generation therapeutics.
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